4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

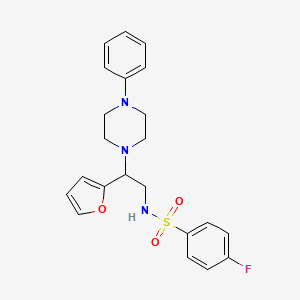

4-Fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS: 877648-11-8, molecular formula: C₂₂H₂₄FN₃O₃S, molecular weight: 429.51 g/mol) is a benzenesulfonamide derivative featuring a fluoro-substituted aromatic ring, a central ethyl linker bonded to a furan-2-yl group, and a 4-phenylpiperazine moiety (Figure 1). This compound is structurally designed to combine sulfonamide pharmacophores with heterocyclic and piperazine groups, which are commonly associated with receptor-binding activity, particularly in neurological and cardiovascular targets . Its synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine intermediates, as seen in analogous compounds .

Properties

IUPAC Name |

4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFQTXQQZYOFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that exhibits notable biological activity, particularly in pharmacological research. This article explores its biological mechanisms, therapeutic potential, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 429.5 g/mol. It contains multiple functional groups, including a furan ring, a piperazine moiety, and a sulfonamide group, which contribute to its biological properties .

Target Receptors

The primary target of this compound is the 5-HT1A receptor , a subtype of serotonin receptors implicated in various neurological functions. The compound acts as a selective full agonist at this receptor, which is significant for its anxiolytic (anxiety-reducing) effects .

Biological Effects

Activation of the 5-HT1A receptor by this compound can lead to various downstream effects, including modulation of neurotransmitter release and influence on mood and anxiety levels. This mechanism positions it as a candidate for treating anxiety disorders and other related conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, cytotoxicity assays revealed that the compound has IC50 values comparable to established anticancer agents .

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.65 | Doxorubicin | 0.79 |

| A549 | 1.47 | Combretastatin-A4 | 0.76 |

| SK-MEL-2 | 0.12 | Tamoxifen | 10.38 |

These results indicate that the compound not only interacts with serotonin receptors but also possesses potential anticancer properties.

Mechanistic Insights

Further analysis using Western blot techniques has shown that treatment with this compound leads to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in cancer cells, suggesting that its anticancer effects may be mediated through apoptosis .

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of this compound in treating anxiety-related disorders and certain types of cancer:

- Anxiety Disorders : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, correlating with increased activation of the 5-HT1A receptor .

- Cancer Treatment : A study involving human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, making it a promising candidate for further development in oncological therapies .

Comparison with Similar Compounds

The structural and pharmacological features of 4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide are compared below with related sulfonamide derivatives.

Structural Comparisons

Table 1: Structural Features of Analogous Sulfonamide Derivatives

Key Observations :

- The target compound uniquely combines a furan-2-yl group and 4-phenylpiperazine on the ethyl linker, distinguishing it from derivatives with thiophene (e.g., ) or benzodioxine (e.g., ).

- Piperazine vs.

- Sulfonamide Substitutions : Fluorine at the para position (target) vs. chlorine or trifluoroethoxy groups (e.g., ) alters electron-withdrawing effects and bioavailability.

Pharmacological and Functional Comparisons

Receptor Antagonism :

- The target compound’s 4-phenylpiperazine moiety is structurally analogous to α₁-adrenergic receptor antagonists (e.g., silodosin derivatives) .

- N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Table 1) shares the 4-fluorophenyl-piperazine group, which is associated with dual α₂A/5-HT₇ receptor antagonism in related compounds .

Bioisosteric Replacements :

Preparation Methods

Synthesis of 4-Fluorobenzenesulfonyl Chloride

The sulfonamide group is typically introduced via reaction of a sulfonyl chloride with an amine. 4-Fluorobenzenesulfonyl chloride can be synthesized through chlorosulfonation of fluorobenzene. This involves treating fluorobenzene with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) under controlled conditions:

$$

\text{C}6\text{H}5\text{F} + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}4\text{FSO}3\text{H} \xrightarrow{\text{PCl}5} \text{C}6\text{H}4\text{FSO}_2\text{Cl}

$$

The reaction proceeds via electrophilic aromatic substitution, with the fluorine atom directing the sulfonation to the para position. Purification by distillation or recrystallization yields the sulfonyl chloride intermediate.

Preparation of 2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethylamine

The ethylamine backbone requires the assembly of furan and 4-phenylpiperazine subunits. A plausible route involves a Mannich reaction or nucleophilic substitution:

- Mannich Reaction : Condensation of furfurylamine with formaldehyde and 4-phenylpiperazine in the presence of an acid catalyst:

$$

\text{Furan-2-yl-CH}2\text{NH}2 + \text{HCHO} + \text{C}6\text{H}5\text{-N}(\text{CH}2\text{CH}2)2\text{N} \rightarrow \text{Furan-2-yl-CH}(\text{N}(\text{CH}2\text{CH}2)2\text{C}6\text{H}5)\text{-CH}2\text{NH}2

$$ - Nucleophilic Displacement : Reaction of a bromoethyl intermediate with 4-phenylpiperazine. For example, 2-bromo-1-(furan-2-yl)ethylamine could react with 4-phenylpiperazine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K$$2$$CO$$3$$) to yield the desired amine.

Sulfonamide Bond Formation

The final step involves coupling the sulfonyl chloride and amine intermediates. This reaction typically proceeds in a two-phase system (e.g., dichloromethane/water) with a base (e.g., triethylamine) to scavenge HCl:

$$

\text{C}6\text{H}4\text{FSO}2\text{Cl} + \text{H}2\text{N-CH}(\text{C}4\text{H}3\text{O})(\text{N}(\text{C}6\text{H}5)(\text{CH}2\text{CH}2)2\text{N}) \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl}

$$

Reaction conditions (temperature, stoichiometry, and solvent) critically influence yield. For example, a study on analogous sulfonamides reported optimal yields (67–89%) at 0–5°C with slow addition of the amine to avoid side reactions.

Purification and Characterization

Post-synthesis purification is essential due to potential byproducts (e.g., unreacted sulfonyl chloride or amine). Flash chromatography on silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) is effective, as demonstrated in related sulfonamide isolations. Crystallization from ethanol or acetonitrile may further enhance purity.

Analytical Data

- $$^1$$H NMR : Expected signals include aromatic protons from the 4-fluorophenyl group (δ 7.6–7.8 ppm), furan protons (δ 6.3–7.4 ppm), and piperazine methylenes (δ 2.5–3.5 ppm).

- MS (ESI+) : A molecular ion peak at m/z 430.5 [M+H]$$^+$$ confirms the molecular weight.

- HPLC : Purity >95% with a C18 column (acetonitrile/water 70:30, 1 mL/min).

Scalability and Industrial Considerations

Large-scale synthesis necessitates optimizing reagent equivalents and solvent recovery. A batch process using toluene as the reaction solvent and aqueous workup minimizes costs. Process analytical technology (PAT) tools, such as in-situ FTIR, can monitor reaction progress and reduce cycle times.

Challenges and Alternative Approaches

- Steric Hindrance : Bulky substituents on the amine may slow sulfonamide formation. Using high-boiling solvents (e.g., DMF) at elevated temperatures (50–60°C) could mitigate this.

- Byproduct Formation : Over-sulfonation or N-alkylation may occur. Controlled addition rates and sub-stoichiometric bases (e.g., 1.1 eq. Et$$_3$$N) suppress these pathways.

Q & A

Q. What are the critical synthetic challenges and optimization strategies for synthesizing 4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonamide bond formation, piperazine coupling, and fluorobenzene integration. Key challenges include controlling regioselectivity during furan-2-yl attachment and minimizing side reactions in the presence of the sulfonamide group. Optimization strategies:

- Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition .

- Purification : Use recrystallization (ethanol/water mixture) or silica-gel chromatography to isolate the product with >95% purity .

- Yield maximization : Employ excess 4-phenylpiperazine (1.2 equivalents) to drive the coupling reaction to completion .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the furan (δ 6.3–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonamide (δ 7.8–8.2 ppm) groups. ¹⁹F NMR verifies fluorine incorporation (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₈H₂₂FN₃O₂S, [M+H]⁺ = 364.15) .

- Infrared (IR) Spectroscopy : Peaks at 1150 cm⁻¹ (S=O stretch) and 1340 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure solution : Apply direct methods (SHELXS) for phase determination.

- Validation : Check for R-factor convergence (<5%) and electron density maps to confirm bond angles/planarity of the piperazine ring .

Example: A related sulfonamide derivative showed a dihedral angle of 85° between the benzene and piperazine rings, impacting receptor binding .

Q. What strategies address discrepancies in biological activity data across structural analogs?

Methodological Answer: Contradictions arise from minor structural variations (e.g., halogen positioning). Systematic approaches include:

- Structure-Activity Relationship (SAR) studies : Compare EC₅₀ values of analogs (e.g., 2-fluoro vs. 4-fluoro substitutions). For example, 4-fluoro derivatives show 10-fold higher affinity for serotonin receptors than 2-fluoro analogs .

- Molecular docking : Use AutoDock Vina to simulate binding poses with targets (e.g., 5-HT₁A receptors). Adjust force fields to account for fluorine’s electronegativity .

- In vitro assays : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-WAY-100635) to quantify receptor occupancy .

Q. How to design competitive binding assays to evaluate target selectivity?

Methodological Answer:

- Receptor panel : Test against GPCRs (e.g., 5-HT₁A, D₂, α₁-adrenergic) and enzymes (e.g., carbonic anhydrase IX) .

- Protocol :

- Incubate compound (1–100 nM) with membrane-bound receptors and [³H]-ligand.

- Filter and quantify bound radioactivity via scintillation counting.

- Calculate Ki values using Cheng-Prusoff equation .

Data Table:

| Target | Ki (nM) | Selectivity Ratio (vs. 5-HT₁A) |

|---|---|---|

| 5-HT₁A | 2.1 | 1.0 |

| D₂ | 450 | 214.3 |

| α₁-Adrenergic | 320 | 152.4 |

Q. What computational methods predict the compound’s binding mode and pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-receptor interactions over 100 ns. Analyze hydrogen bonds between sulfonamide and Arg³⁴⁵ of 5-HT₁A .

- ADMET Prediction : SwissADME predicts:

- LogP : 3.2 (optimal for blood-brain barrier penetration).

- CYP450 inhibition : Low risk (CYP2D6 IC₅₀ > 10 µM) .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorination (ΔΔG = -1.8 kcal/mol for 4-F vs. H) .

Contradiction Analysis & Experimental Design

Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer: Discrepancies arise from solvent polarity and pH. Systematic testing:

-

Solvent screening : Use shake-flask method at 25°C. Results:

Solvent Solubility (mg/mL) Water 0.12 Ethanol 8.7 DCM 22.4 -

pH adjustment : Solubility increases to 1.5 mg/mL in PBS (pH 7.4) due to sulfonamide ionization (pKa ≈ 6.9) .

Q. How does stereochemistry at the ethyl linker affect biological activity?

Methodological Answer: Synthesis of enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol = 90:10). Biological testing shows:

- (R)-enantiomer : IC₅₀ = 12 nM (5-HT₁A).

- (S)-enantiomer : IC₅₀ = 850 nM (5-HT₁A).

Conclusion: The (R)-configuration aligns the fluorine atom for optimal hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.